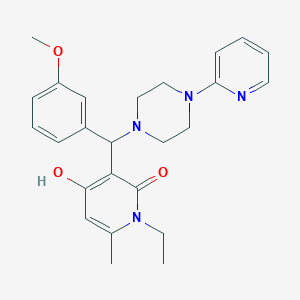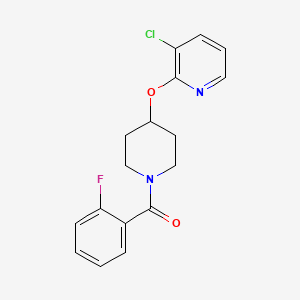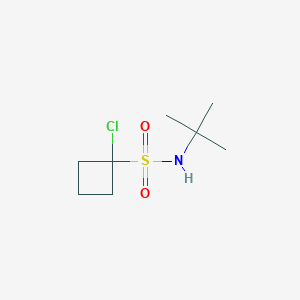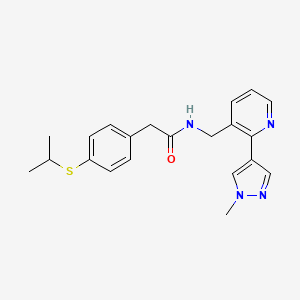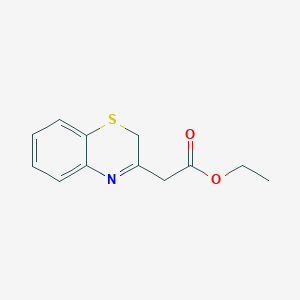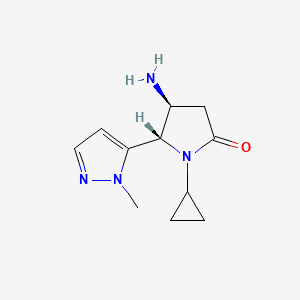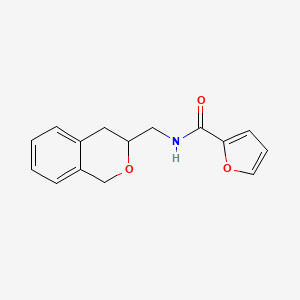
N-(isochroman-3-ylmethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of furan-carboxamide derivatives, which includes N-(isochroman-3-ylmethyl)furan-2-carboxamide, involves the use of acyl chlorides and heterocyclic amine derivatives . The reactions were carried out under microwave-assisted conditions . The reaction time, the solvent, and the amounts of the substrates were optimized .Molecular Structure Analysis
The molecular structure of this compound was characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several noncovalent interactions . These interactions were recorded by XRD and analyzed with Hirshfeld surface analysis (HSA) calculations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling . The energies of frontier molecular orbitals (FMO) were computed to provide knowledge about the global reactivity and charge transfer property of the compound .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : Research has explored various synthesis techniques for furan carboxamide derivatives, demonstrating methods for coupling furan-2-carbonyl chloride with different amines or alcohols under specific conditions to produce N-(furan-2-ylmethyl) carboxamide and furan-2-ylmethyl carboxylate derivatives. These processes often utilize microwave-assisted conditions or specific catalysts to improve yield and efficiency (Janczewski et al., 2021).
Material Science Applications
- Polymer Synthesis : The research has extended into the development of furanic-aliphatic polyamides as sustainable alternatives to conventional polyamides, showcasing the polymerization of furan-2,5-dicarboxylic acid-based monomers into high-performance materials. These findings highlight the potential of furan derivatives in creating environmentally friendly polymers with comparable properties to traditional materials (Jiang et al., 2015).
Biomedical Applications
- Antimicrobial Activity : Several studies have reported the antimicrobial properties of furan carboxamide derivatives. For example, a thiazole-based heterocyclic amide showed significant antimicrobial activity against a range of microorganisms, suggesting potential pharmaceutical applications for these compounds (Cakmak et al., 2022).
- Bio-imaging and Sensing : The development of chemosensors based on furan carboxamide derivatives for the detection of metal ions and other analytes has been explored. Such sensors offer potential applications in environmental monitoring, healthcare diagnostics, and live-cell imaging (Ravichandiran et al., 2020).
Mécanisme D'action
Target of Action
N-(isochroman-3-ylmethyl)furan-2-carboxamide, also known as IFCA, is a furan derivative . Furan derivatives have been recognized for their remarkable therapeutic efficacy and have inspired the creation of numerous innovative antibacterial agents . .
Mode of Action
They have been employed as medicines in various disease areas .
Propriétés
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-15(14-6-3-7-18-14)16-9-13-8-11-4-1-2-5-12(11)10-19-13/h1-7,13H,8-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEWDSWYQGMPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

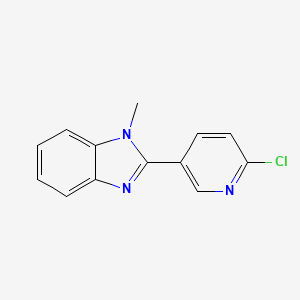
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-{3-[ethyl(phenyl)amino]propyl}piperidine-4-carboxamide](/img/structure/B2581905.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2581908.png)
![2-Amino-5-[(dimethylamino)methyl]pyridine](/img/structure/B2581909.png)

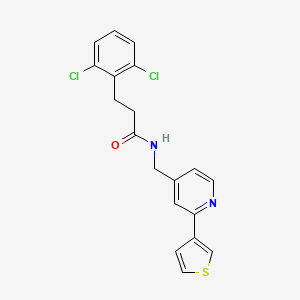
![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581914.png)
